molecular formula C17H13N5S B4464683 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4464683
M. Wt: 319.4 g/mol
InChI Key: IUKFJJURMFWILG-UHFFFAOYSA-N
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Description

The compound 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle recognized for its pharmacological versatility. This scaffold has been extensively studied since the 1930s, initially for applications in photographic emulsions and later in pharmaceuticals and agrochemicals . The target compound features a benzylsulfanyl group at position 2 and a pyridin-3-yl moiety at position 7. These substitutions are strategically chosen to optimize interactions with biological targets, particularly in oncology.

Properties

IUPAC Name

2-benzylsulfanyl-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-17-20-16-19-10-8-15(22(16)21-17)14-7-4-9-18-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKFJJURMFWILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient approach involves the cyclization of 2-aminopyridines with N-(pyrid-2-yl)formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method includes a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like iodine or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl or pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Iodine (I2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a microtubule-active agent, it binds to tubulin, disrupting microtubule dynamics and inhibiting cell division . This mechanism is crucial for its potential therapeutic effects in treating parasitic diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2, 5, 6, and 7. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[1,5-a]pyrimidines

Compound Name Substituents (Position) Key Biological Activity Key Findings Reference ID
Target Compound 2-Benzylsulfanyl, 7-Pyridin-3-yl Anticancer (tubulin inhibition) Unique dual substitution enhances tubulin binding and overcomes drug resistance .
6a (4'-Cl) 2-Benzylamino (4'-Cl) Anticancer (tubulin inhibition) High potency against MCF-7 cells (IC₅₀ = 0.12 µM); chlorine improves activity .
6d (3'-Phenylpropylamino) 2-Phenylpropylamino Anticancer (tubulin inhibition) Improved solubility but reduced potency compared to 6a .
7-(2-Fluorophenyl)-[1,2,4]triazolo[...] 7-(2-Fluorophenyl) Not specified (structural analog) Fluorine substitution increases electron-withdrawing effects and stability .
5l 7-Chloro, 5-Pyridin-3-yl Anti-tubercular Chlorine at position 7 enhances metabolic stability; moderate activity .
Compound A (Energetic Material) 2-Nitro, 5/7-Trifluoromethyl High-energy density material Nitro and CF₃ groups improve detonation velocity (8.9 km/s) .
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl) 2-Benzylsulfanyl, 7-(2-Cl-phenyl) Crystallography study Chlorophenyl substitution induces π-stacking interactions in crystal lattice .

Key Insights from Structure-Activity Relationships (SAR):

Position 2 Substitutions: Benzylsulfanyl (target compound) vs. benzylamino (6a): The sulfur atom in benzylsulfanyl may enhance tubulin binding through hydrophobic interactions, whereas benzylamino derivatives rely on hydrogen bonding. This difference impacts selectivity and resistance profiles . Nitro groups (Compound A): Used in energetic materials, nitro substituents increase density but reduce biocompatibility .

Position 7 Substitutions :

  • Pyridin-3-yl (target compound) vs. chlorophenyl (Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)): The pyridine ring offers nitrogen-based hydrogen bonding, critical for targeting enzymes like carbonic anhydrase IX/XII (hCA IX/XII), while chlorophenyl groups favor π-π stacking .
  • Fluorophenyl (9a): Fluorine enhances metabolic stability and electronegativity, useful in optimizing pharmacokinetics .

Combined Effects :

  • The target compound’s 2-benzylsulfanyl and 7-pyridin-3-yl combination synergistically balances lipophilicity and polar interactions, making it effective against multidrug-resistant cancers .
  • In contrast, 7-chloro derivatives (e.g., 5l) prioritize stability over target affinity, limiting their anticancer utility but showing promise in anti-tubercular applications .

Biological Activity

The compound 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C21H19N5S\text{C}_{21}\text{H}_{19}\text{N}_5\text{S}

This compound features a benzylsulfanyl group and a pyridine moiety attached to a triazolo-pyrimidine core.

Biological Activity Overview

Recent studies have demonstrated that compounds in the triazolo-pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. The following sections detail specific findings regarding the biological activity of this compound.

Anticancer Activity

  • Cell Line Studies :
    • The compound has been evaluated against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). In vitro tests revealed that it exhibits potent antiproliferative activity with IC50 values comparable to established chemotherapeutic agents.
    • For instance, another derivative from the same class showed IC50 values of 9.47 µM for MGC-803 and 9.58 µM for HCT-116 cells .
  • Mechanism of Action :
    • The biological activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the ERK signaling pathway , leading to reduced phosphorylation levels of ERK1/2 and downstream effectors such as AKT .
    • Additionally, the compound induces apoptosis and causes cell cycle arrest at the G2/M phase in sensitive cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzylsulfanyl and pyridine groups can significantly influence biological activity. For example:

  • Electron-donating groups enhance antiproliferative effects.
  • The presence of a pyridine ring is crucial for maintaining activity against specific cancer types .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

StudyCell LinesIC50 (µM)Mechanism
Study AMGC-8039.47ERK pathway inhibition
Study BHCT-1169.58Induction of apoptosis
Study CMCF-713.1G2/M phase arrest

These studies collectively suggest that compounds similar to this compound could be promising candidates for further development as anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.